N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride
Description
N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride is a tertiary amine derivative featuring a pyrrolidine core substituted with a methyl group and a thiazole-containing side chain. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.
Key Properties (Inferred):
Properties
Molecular Formula |
C9H17Cl2N3S |
|---|---|
Molecular Weight |
270.22 g/mol |
IUPAC Name |
N-methyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3S.2ClH/c1-12(8-2-3-10-6-8)7-9-11-4-5-13-9;;/h4-5,8,10H,2-3,6-7H2,1H3;2*1H |
InChI Key |
USBZLPLBCDHUDX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC=CS1)C2CCNC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of γ-aminobutyric acid derivatives or by the reduction of pyrrole derivatives.
Coupling of the Thiazole and Pyrrolidine Rings: The thiazole and pyrrolidine rings are coupled through a nucleophilic substitution reaction, where the thiazole ring is functionalized with a leaving group (e.g., halogen) and then reacted with the pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The pyrrolidine ring can be reduced to form piperidine derivatives.
Substitution: Both the thiazole and pyrrolidine rings can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiazole and pyrrolidine derivatives.
Scientific Research Applications
N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Heterocyclic Variations
The compound’s thiazole moiety distinguishes it from analogs with oxadiazole, imidazole, or phenyl substituents. Below is a comparative analysis:
Key Observations:
Crystallographic and Structural Analysis
Crystallographic tools like SHELX and ORTEP (–3) are critical for resolving stereochemistry. For instance:
- SHELXL refines small-molecule structures with high precision, ensuring accurate bond-length and angle measurements .
- ORTEP-3 visualizes molecular geometry, highlighting conformational differences between analogs (e.g., thiazole vs. oxadiazole torsion angles) .
Research Findings and Implications
While direct data on the target compound is absent, inferences from structural analogs suggest:
- Druglikeness: The compound’s molecular weight (<300 g/mol) and dihydrochloride salt align with Lipinski’s rules for oral bioavailability.
- Target Selectivity: The thiazole group may enhance binding to sulfur-dependent enzymes (e.g., kinases) compared to oxadiazole-containing analogs .
- Stability Testing: Accelerated stability studies (e.g., 40°C/75% RH) are recommended to assess degradation pathways, particularly for the thiazole ring .
Biological Activity
N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride, with CAS number 2639445-96-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The compound's molecular formula is with a molecular weight of 270.22 g/mol. Its structural characteristics contribute to its biological activities, particularly in the fields of antimicrobial and antiviral research.
| Property | Value |
|---|---|
| CAS Number | 2639445-96-6 |
| Molecular Formula | C9H17Cl2N3S |
| Molecular Weight | 270.22 g/mol |
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activities. For instance, a study highlighted that certain thiazole derivatives showed promising efficacy against various viral strains, including herpes simplex virus (HSV) and others . The mechanism often involves inhibition of viral replication processes.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of pyrrolidine and thiazole can demonstrate substantial antibacterial and antifungal activities. For example, studies have shown that similar compounds effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Case Studies
- Antiviral Efficacy : A study on thiazole-containing compounds reported an EC50 value (the concentration required to inhibit 50% of viral activity) as low as 0.20 μM for certain derivatives against HIV reverse transcriptase . This suggests that this compound could have similar potential.
- Antibacterial Activity : In vitro tests revealed that pyrrolidine derivatives exhibited varying degrees of antibacterial activity, with some showing MIC (Minimum Inhibitory Concentration) values as low as 0.08 μg/mL against specific bacterial strains . This highlights the compound's potential in developing new antibacterial agents.
The biological activity of this compound is believed to involve interaction with specific biological targets such as enzymes or receptors involved in microbial metabolism or viral replication. For instance, its interaction with P-glycoprotein (P-gp), which plays a critical role in drug transport across cell membranes, has been documented .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling thiazole-containing amines with activated pyrrolidine derivatives under inert atmospheres (e.g., argon) in polar aprotic solvents like 1-methyl-2-pyrrolidone (NMP) improves stability. Adding bases such as N-ethyl-N,N-diisopropylamine (DIPEA) facilitates deprotonation, achieving ~35% yield under optimized conditions . Purification via column chromatography or recrystallization (e.g., methanol/water mixtures) enhances purity.
Q. How should researchers characterize the structural identity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the pyrrolidine-thiazole linkage. Key signals include δ ~2.3–3.5 ppm (pyrrolidine N-methyl and thiazole protons) and δ ~6.7–7.4 ppm (thiazole aromatic protons) .
- HPLC/LCMS : Assess purity (>98%) using C18 columns with acetonitrile/water gradients and ESI-MS for molecular ion verification (expected m/z ~245 for the free base) .
- X-ray Crystallography : For absolute configuration, refine structures using SHELX (e.g., SHELXL for small-molecule refinement) and visualize with ORTEP-3 .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Although specific SDS data for this compound is unavailable, analogs suggest handling in fume hoods with nitrile gloves. Hydrochloride salts may release HCl vapors under heat; neutralization with 10% NaHCO is advised post-synthesis .
Advanced Research Questions
Q. How does the dihydrochloride salt form influence solubility and bioactivity compared to the free base?
- Methodological Answer : The dihydrochloride salt improves aqueous solubility (critical for in vitro assays) by increasing polarity. Compare solubility via shake-flask methods in PBS (pH 7.4) vs. free base in DMSO. Bioactivity studies (e.g., enzyme inhibition) should account for counterion effects; use molarity adjustments to avoid false positives .
Q. What computational strategies can predict binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PFOR enzyme (PDB: 2XCT) to model thiazole-pyrrolidine interactions. Prioritize hydrogen bonds between the protonated amine and active-site aspartate residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) to validate docking results .
Q. How can chiral resolution be achieved for stereoisomers of this compound?
- Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) to separate enantiomers. For asymmetric synthesis, employ (R)- or (S)-BINAP ligands in palladium-catalyzed aminations to control stereochemistry .
Q. What experimental and computational methods resolve contradictions in crystallographic vs. solution-state conformations?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
